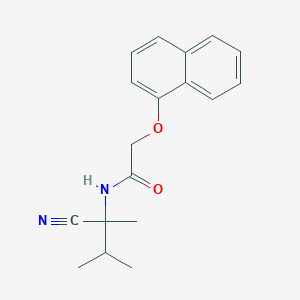
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a phenylethanesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through addition-cyclization reactions . For example, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. This process yields various new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents (Kandinska, Kozekov, & Palamareva, 2006).
X-ray Characterization and Theoretical Study
- A study conducted on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained through cycloaddition reactions, reports detailed X-ray characterization and theoretical analysis. These derivatives, including those with N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides, show potential for developing new pharmaceuticals (Grudova et al., 2020).
Molecular Interactions with Human Carbonic Anhydrases
- Research on the interaction of human carbonic anhydrases with a series of benzenesulfonamides, including those derived from 1,2,3,4-tetrahydroisoquinoline, reveals significant insights for drug development. These studies include crystallographic and docking analyses highlighting the role of nonpolar contacts for inhibitors (Bruno et al., 2017).
Structural Basis for Isoenzyme Interaction
- The study of the crystal structure of human carbonic anhydrases (hCAs) in complex with isoquinolinesulfonamides has provided detailed insights into the unusual inhibitor binding and the design of selective inhibitors for therapeutically relevant isozymes (Mader et al., 2011).
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFHHZHXBGSQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)

![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)



![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)
![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2727487.png)